![molecular formula C8H9BrS B1339346 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene CAS No. 111873-07-5](/img/structure/B1339346.png)
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene
Overview
Description
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene is an active pharmaceutical intermediate . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene involves the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and S N Ar reactions . Other methods include the oxidation of 2-acylamino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo thiophenes .Molecular Structure Analysis
The molecular structure of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene is characterized by a unique aromatic ring structure .Chemical Reactions Analysis
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene is a versatile compound that can be used as a building block in the synthesis of complex molecules, as a catalyst for the production of other compounds, and as a drug target.Physical And Chemical Properties Analysis
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene has a molecular weight of 217.13 . It is a liquid at ambient temperature .Scientific Research Applications
Pharmacological Applications
NRF2 Activation: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, closely related to the compound , have been shown to activate NRF2 via a non-electrophilic mechanism. This activation plays a role in inhibiting inflammation in macrophages stimulated by LPS from E. coli and shows moderate stability in liver microsomes .
Antiproliferative Activity: Compounds based on the 4,5,6,7-tetrahydrobenzo[b]thiophene skeleton have been designed and synthesized for their antiproliferative activity on cancer cell lines. They also have been evaluated for their ability to inhibit tubulin polymerization and affect the cell cycle .
Chemical Synthesis: 3Schiff Base Formation : The amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene has been used to yield a potentially tridentate Schiff base (HSAT), which has formed a series of copper (II) complexes .
Material Science Applications: 4Organic Semiconductors : Thiophene derivatives are prominent in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) .
Biological Studies: 5. Synthetic Thiophene Therapeutics A series of thiophene incorporating pyrazolone moieties have been synthesized for therapeutic importance. These compounds were obtained via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with various pyrazolone derivatives .
Molecular Docking Studies: 6Biological and Molecular Docking : 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives have been reacted with active carbonyl compounds for synthesis and biological studies, including molecular docking .
X-Mol MDPI Thermo Fisher Scientific BMC Chemistry Springer ACS Publications
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene is NRF2 (Nuclear factor erythroid 2-related factor 2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .
Mode of Action
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene activates NRF2 via a non-electrophilic mechanism . This activation leads to changes in the expression of antioxidant proteins, which can help protect cells from oxidative damage .
Biochemical Pathways
The activation of NRF2 by 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene affects the antioxidant response pathway . This pathway is responsible for the regulation of cellular defenses against oxidative stress. The activation of NRF2 leads to the upregulation of antioxidant proteins, which can neutralize reactive oxygen species and reduce oxidative stress .
Pharmacokinetics
It is known that the compound is moderately stable in liver microsomes , suggesting that it may have a reasonable half-life in the body
Result of Action
The activation of NRF2 by 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene leads to an increase in the expression of antioxidant proteins . This can help protect cells from oxidative damage, which is associated with various diseases, including cancer and neurodegenerative disorders .
Action Environment
The action of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene can be influenced by various environmental factors. For example, the presence of oxidative stress can enhance the activation of NRF2 . Additionally, the stability of the compound may be affected by factors such as temperature and pH.
Safety and Hazards
Future Directions
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene has been studied extensively in the fields of chemistry, biology, and medicine. It has shown potential as a drug target, exhibiting anti-inflammatory and anti-cancer properties . Future research may focus on further optimization to develop new chemopreventive and chemotherapeutic agents .
properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c9-8-5-6-3-1-2-4-7(6)10-8/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRRLCPMBQMCRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573053 | |
Record name | 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene | |
CAS RN |
111873-07-5 | |
Record name | 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene in the context of the research paper?
A: The research paper explores the synthesis of various heterocyclic compounds and their potential biological activity. 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene plays a crucial role as a starting material in this synthetic process. Specifically, it undergoes Suzuki cross-coupling reactions with ortho-methoxy phenylboronic acids. [] This reaction yields arylated products that are subsequently cyclized to form 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones. [] These resulting compounds are of interest for their potential pharmaceutical applications.
Q2: Can you elaborate on the Suzuki cross-coupling reaction involving 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene as described in the research?
A: The research paper describes a Suzuki cross-coupling reaction where 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene reacts with various ortho-methoxy phenylboronic acids. [] This reaction utilizes a palladium catalyst to facilitate the coupling between the bromine atom on the 2-position of the tetrahydrobenzothiophene ring and the boronic acid group of the phenylboronic acid. This process results in the formation of a new carbon-carbon bond, leading to the synthesis of arylated tetrahydrobenzothiophene derivatives. These derivatives are then further modified to synthesize 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones. []
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